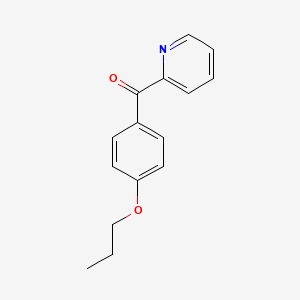

2-(4-Propoxybenzoyl)pyridine

Descripción general

Descripción

2-(4-Propoxybenzoyl)pyridine is an organic compound with the molecular formula C15H15NO2 It is a derivative of pyridine, featuring a propoxybenzoyl group attached to the second position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxybenzoyl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with 4-propoxybenzoic acid and 2-bromopyridine.

Reaction: The 4-propoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-bromopyridine in the presence of a base such as triethylamine to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Propoxybenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that 2-(4-Propoxybenzoyl)pyridine exhibits potential therapeutic effects, particularly in targeting specific biomolecular interactions. Ongoing studies are investigating its role as an anti-inflammatory and anticancer agent due to its structural analogs showing promising results in inhibiting cancer cell proliferation and modulating inflammatory pathways .

2. Biological Activity

- Mechanism of Action : The compound may interact with various enzymes and receptors, influencing their activity. For instance, related compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a similar potential for this compound .

- Cytotoxicity Studies : Analogous compounds have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could also exhibit such properties .

3. Material Science

- Synthesis of Advanced Materials : The compound is utilized as an intermediate in the synthesis of novel materials. Its unique structure allows for the development of polymers and other materials with specific properties tailored for industrial applications.

Case Study 1: Anticancer Activity

A study investigated the synthesis and biological evaluation of pyridine derivatives, including this compound. The findings revealed that modifications in the structure significantly influenced biological activities. Compounds with propoxy or similar substituents exhibited enhanced interactions with biological targets compared to their unsubstituted counterparts.

Case Study 2: Anti-inflammatory Properties

Research focusing on related pyridine derivatives demonstrated their ability to inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. This suggests that this compound may possess similar anti-inflammatory properties, warranting further investigation into its pharmacological effects .

Mecanismo De Acción

The mechanism of action of 2-(4-Propoxybenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methoxybenzoyl)pyridine

- 2-(4-Ethoxybenzoyl)pyridine

- 2-(4-Butoxybenzoyl)pyridine

Comparison

2-(4-Propoxybenzoyl)pyridine is unique due to its specific propoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Actividad Biológica

2-(4-Propoxybenzoyl)pyridine is a pyridine derivative characterized by the presence of a propoxybenzoyl substituent. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 227.26 g/mol. The structure includes a pyridine ring, which is known for its ability to participate in various chemical reactions, enhancing the compound's reactivity and biological interactions.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors within biological systems. These interactions may modulate various signaling pathways, leading to diverse pharmacological effects. Research indicates that compounds with similar structures often exhibit a range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Pyridine derivatives have shown significant antimicrobial properties. For instance, studies have reported that related compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Anti-inflammatory Effects

Research indicates that pyridine derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that this compound might be effective in managing inflammatory conditions by modulating the immune response .

Anticancer Potential

There is growing interest in the anticancer potential of pyridine derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigations are needed to elucidate its specific effects on different cancer cell lines.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Studies : A study demonstrated that similar pyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for this compound in treating infections.

- Anti-inflammatory Research : In vitro assays showed that pyridine-based compounds could reduce levels of inflammatory markers in cultured cells, supporting their use in inflammatory diseases .

- Anticancer Investigations : Research on structurally related compounds indicated their ability to inhibit tumor growth in animal models, suggesting that this compound may have similar effects worth exploring further.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(4-propoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-11-18-13-8-6-12(7-9-13)15(17)14-5-3-4-10-16-14/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZYEIQUYVLEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642010 | |

| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-00-2 | |

| Record name | (4-Propoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.